molecular formula C5H13N B12389926 3-Aminopentane-d5

3-Aminopentane-d5

Cat. No.: B12389926
M. Wt: 92.19 g/mol
InChI Key: PQPFFKCJENSZKL-ZDGANNJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopentane-d5 typically involves the deuteration of 3-Aminopentane. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms into the compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Aminopentane-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminopentane-d5 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is employed in the study of metabolic pathways and enzyme mechanisms.

    Medicine: It is used in the development of pharmaceuticals and as a tracer in metabolic studies.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Aminopentane-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms. It interacts with enzymes and other proteins, providing insights into their function and structure .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopentane: The non-deuterated analog with similar chemical properties but different isotopic composition.

    1-Aminopentane: An isomer with the amino group at a different position.

    2-Aminopentane: Another isomer with distinct chemical behavior.

Uniqueness

3-Aminopentane-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C5H13N

Molecular Weight

92.19 g/mol

IUPAC Name

2,2,3,4,4-pentadeuteriopentan-3-amine

InChI

InChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3/i3D2,4D2,5D

InChI Key

PQPFFKCJENSZKL-ZDGANNJSSA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])(C([2H])([2H])C)N

Canonical SMILES

CCC(CC)N

Origin of Product

United States

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